molecular formula C22H22FN3O2S B2875266 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide CAS No. 895785-34-9

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B2875266
CAS No.: 895785-34-9
M. Wt: 411.5
InChI Key: TTYAZXNNRHRPOQ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 4 with a 2-(3-fluorophenyl)ethyl group. The ethyl chain connects to an ethanediamide moiety, which is further linked to a 2,4,6-trimethylphenyl (mesityl) group. The 3-fluorophenyl substituent introduces electron-withdrawing effects, while the mesityl group enhances steric bulk and lipophilicity.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-13-9-14(2)19(15(3)10-13)26-21(28)20(27)24-8-7-18-12-29-22(25-18)16-5-4-6-17(23)11-16/h4-6,9-12H,7-8H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYAZXNNRHRPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Oxalamide Moiety: The oxalamide group is typically formed by reacting oxalyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonamide Analogs
  • Compound: N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide (Mol. Weight: 390.5 g/mol) Key Differences: Replaces the ethanediamide with a sulfonamide group (-SO₂-NH-). The mesityl group retains steric bulk, but the lack of an additional carbonyl may reduce hydrogen-bonding capacity compared to the ethanediamide .
Urea-Linked Analogs
  • Compound : FTBU-1 (1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea)
    • Key Differences : Utilizes a urea (-NH-C(=O)-NH-) linker instead of ethanediamide.
    • Impact : Ureas exhibit stronger hydrogen-bonding capacity and rigidity. The benzimidazole-thiazole hybrid structure in FTBU-1 may enhance π-π stacking interactions, which are absent in the target compound .

Substituent Variations

Chlorophenyl vs. Fluorophenyl Derivatives
  • Compound: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Key Differences: Substitutes the 3-fluorophenyl group with 3,4-dichlorophenyl and replaces the ethanediamide with a simpler acetamide. Impact: Chlorine atoms increase electronegativity and steric hindrance compared to fluorine.
Trifluoromethylbenzothiazole Derivatives
  • Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
    • Key Differences : Replaces the thiazole with a benzothiazole core and incorporates a trifluoromethyl group.
    • Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity. The trimethoxyphenyl substituent may improve membrane permeability but introduces steric clashes compared to the mesityl group .

Pharmacological and Structural Insights

Crystallographic Data
  • Structural Trends :
    • N-Substituted Acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide) form R₂²(8) hydrogen-bonded dimers in crystal lattices, stabilizing the solid state.
    • Mesityl-Containing Salts : Compounds like N,2,4,6-tetramethylanilinium trifluoromethanesulfonate exhibit angular distortions (e.g., 89.71° bond angles), suggesting steric strain that could influence solubility .

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorophenyl group, and a trimethylphenyl moiety. The synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method, condensing α-haloketones with thioamides.
  • Introduction of the Fluorophenyl Group : This is generally done via nucleophilic aromatic substitution.
  • Final Coupling : The thiazole derivative is coupled with the trimethylphenyl moiety using reagents like N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that thiazole derivatives possess antibacterial properties against various strains:

Bacterial StrainInhibition Zone (mm)Reference AntibioticZone (mm)
Staphylococcus aureus12Tobramycin12
Bacillus subtilis10Clindamycin27
Escherichia coli15--

These results suggest that the compound may inhibit bacterial growth effectively, comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may interact with specific molecular targets involved in cell signaling pathways related to cancer progression. It potentially inhibits key enzymes or blocks receptor sites necessary for tumor growth.
  • Case Studies : In vitro studies have shown that certain thiazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

The biological mechanisms underlying the activity of this compound involve:

  • Targeting Enzymes and Receptors : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Disruption of Cellular Processes : By binding to specific targets, it can disrupt critical processes such as cell division and apoptosis.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound has several potential applications:

  • Drug Development : It serves as a lead compound for developing new antimicrobial and anticancer agents.
  • Biological Probes : Its unique structure allows it to be used as a probe in biological research to study various pathways involving thiazole derivatives .

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